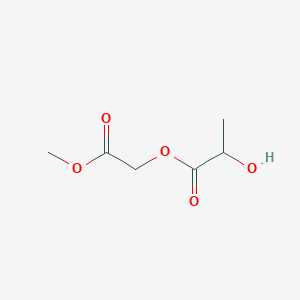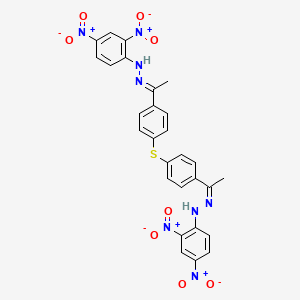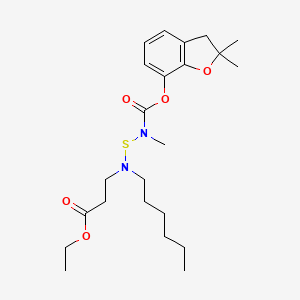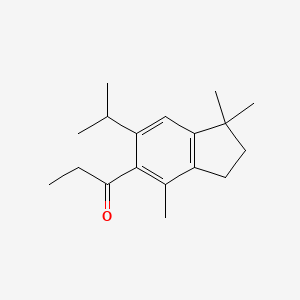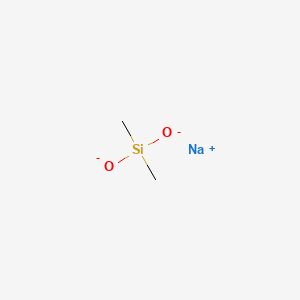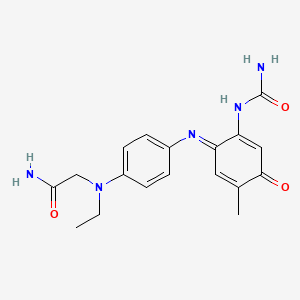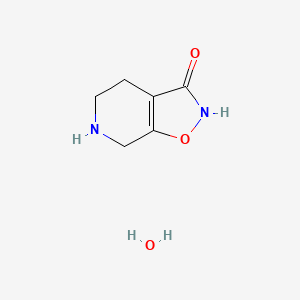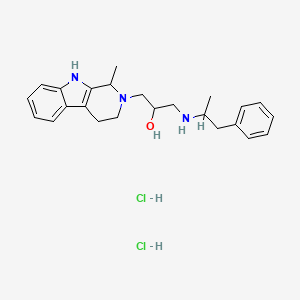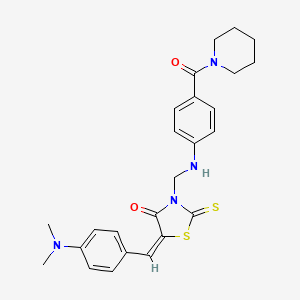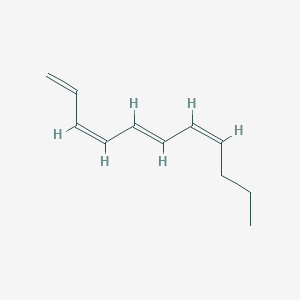
1,3,5,7-Undecatetraene, (3Z,5E,7Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7-Undecatetraene, (3Z,5E,7Z)- is an organic compound with the molecular formula C11H16 It is a polyunsaturated hydrocarbon characterized by the presence of four conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Undecatetraene, (3Z,5E,7Z)- typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of 1,3,5,7-undecatetrayne. The reaction conditions often include the use of a palladium catalyst under controlled temperature and pressure to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of 1,3,5,7-Undecatetraene, (3Z,5E,7Z)- may involve large-scale catalytic processes. These processes are designed to optimize yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,7-Undecatetraene, (3Z,5E,7Z)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Halogens (e.g., Br2, Cl2) and organometallic reagents (e.g., Grignard reagents) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can result in a variety of substituted alkenes and alkynes.
Aplicaciones Científicas De Investigación
1,3,5,7-Undecatetraene, (3Z,5E,7Z)- has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and reaction mechanisms.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Industry: Used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism by which 1,3,5,7-Undecatetraene, (3Z,5E,7Z)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow for electron delocalization, which can influence the compound’s reactivity and interaction with biological molecules. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5,8-Undecatetraene: Another polyunsaturated hydrocarbon with a similar structure but different double bond positions.
1,3,5,7-Decatetraene: A shorter homolog with one fewer carbon atom.
1,3,5,7-Dodecatetraene: A longer homolog with one additional carbon atom.
Uniqueness
1,3,5,7-Undecatetraene, (3Z,5E,7Z)- is unique due to its specific stereochemistry and the arrangement of its double bonds. This configuration can result in distinct chemical and physical properties compared to its isomers and homologs, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
90500-54-2 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
(3Z,5E,7Z)-undeca-1,3,5,7-tetraene |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7-11H,1,4,6H2,2H3/b7-5-,10-8-,11-9+ |
Clave InChI |
IQQBFWHNQBNSSQ-IZYYEFCUSA-N |
SMILES isomérico |
CCC/C=C\C=C\C=C/C=C |
SMILES canónico |
CCCC=CC=CC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


